Methyl Morpholinoacetate
CAS No.: 35855-10-8
Cat. No.: VC20792441
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35855-10-8 |
---|---|
Molecular Formula | C7H13NO3 |
Molecular Weight | 159.18 g/mol |
IUPAC Name | methyl 2-morpholin-4-ylacetate |
Standard InChI | InChI=1S/C7H13NO3/c1-10-7(9)6-8-2-4-11-5-3-8/h2-6H2,1H3 |
Standard InChI Key | LTMOFXOWXXOMEZ-UHFFFAOYSA-N |
SMILES | COC(=O)CN1CCOCC1 |
Canonical SMILES | COC(=O)CN1CCOCC1 |
Introduction
What is Methyl Morpholinoacetate?
Methyl morpholinoacetate is a chemical compound with a morpholine ring in its structure. Morpholines are cyclic amines containing both nitrogen and oxygen in their structure, contributing to their unique chemical properties.
Feature | Description |
---|---|
Chemical Category | Esters and amines |
Structure | Six-membered heterocyclic structure containing one nitrogen atom |
Properties | Used in medicinal chemistry and biological research. |
Appearance | Typically a white to off-white crystalline solid. |
Solubility | Soluble in organic solvents like ethanol and dichloromethane but may have limited solubility in other solvents. |
Synthesis
The synthesis of methyl 2-(2-((2-fluorophenoxy)methyl)morpholino)acetate typically involves reacting morpholine derivatives with specific aromatic compounds. The reaction conditions, including temperature and pH, require careful control to ensure high yields and purity. Purification methods such as recrystallization or chromatography may be employed to isolate the final product.
Reagents and solvents:
-
Acetic anhydride or acetyl chloride for esterification
-
Dichloromethane or dimethylformamide for reaction medium
Process Considerations:
-
Temperature and reaction time are critical parameters that influence yield and purity.
Potential Applications
Methyl 2-(2-((2-fluorophenoxy)methyl)morpholino)acetate and similar compounds have potential applications in:
-
Medicinal Chemistry: Due to their potential therapeutic applications and the role of their functional groups in biological activity.
-
Biological Studies: Can be used in studies investigating cellular mechanisms and drug interactions.
-
Agricultural Chemistry: Possible use as an agrochemical for pest control or plant growth regulation due to its structural similarity with known active compounds.
Safety Information
According to the safety data sheet, methyl morpholinoacetate is stable under normal conditions . It should be protected from strong oxidizing agents and incompatible products .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume